An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole. In the absence of publicly available experimental spectra for this specific molecule, this document leverages advanced computational methods to generate a reliable set of predicted NMR data. The guide offers an in-depth interpretation of the predicted chemical shifts and coupling constants, supported by a comparative analysis with experimentally determined data for structurally related 1,2,4-triazole derivatives. Furthermore, a comprehensive methodology for the computational prediction and a standard protocol for experimental NMR data acquisition are presented. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development by providing a foundational understanding of the spectroscopic characteristics of this compound.
Introduction
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. The introduction of various substituents onto the triazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The target molecule, 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole, incorporates three key functional groups: a fluorine atom at the 3-position, a methyl group at the N1 position, and a methylthio group at the 5-position. Each of these substituents is expected to significantly influence the electronic environment and, consequently, the NMR spectral characteristics of the triazole core.
The fluorine atom, with its high electronegativity, is anticipated to exert a strong deshielding effect on adjacent nuclei. The N-methylation predefines the tautomeric form and introduces a characteristic signal in the ¹H NMR spectrum. The methylthio group is another important modulator of biological activity and will have its own distinct spectral signature.
Given the novelty of this compound, experimental NMR data is not yet available in the public domain. Therefore, this guide utilizes a computational approach to predict the ¹H and ¹³C NMR spectra. This predictive methodology, grounded in established theoretical principles, provides a robust framework for the initial characterization of the molecule and will be an indispensable tool for its future synthesis and identification.
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR spectral data for 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole are summarized below. These predictions were generated using a combination of empirical and computational methods, including Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, which has shown good agreement with experimental data for similar heterocyclic systems.[1]
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is expected to show two distinct singlets corresponding to the N-methyl and S-methyl protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (Hz) |
| N-CH₃ | 3.6 - 3.8 | Singlet | - |
| S-CH₃ | 2.6 - 2.8 | Singlet | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will display four signals corresponding to the two triazole ring carbons and the two methyl carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (¹JCF, ²JCF, Hz) |
| C3 | 155 - 160 | ~240-260 (¹JCF) |
| C5 | 150 - 155 | ~15-25 (²JCF) |
| N-CH₃ | 35 - 40 | - |
| S-CH₃ | 15 - 20 | - |
Spectral Interpretation and Rationale
The predicted chemical shifts are rationalized based on the electronic effects of the substituents on the 1,2,4-triazole ring.
¹H NMR Spectrum
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N-CH₃ (3.6 - 3.8 ppm): The protons of the N-methyl group are expected to resonate in this downfield region due to the electron-withdrawing nature of the adjacent nitrogen atoms of the triazole ring. This is consistent with experimental data for other N-methylated triazoles. For instance, in 1-methyl-3-(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indazole, the N-CH₃ signal appears at δ 3.79 ppm.[2]
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S-CH₃ (2.6 - 2.8 ppm): The protons of the methylthio group are predicted to appear at a slightly more upfield position compared to the N-methyl group. The sulfur atom is less electronegative than nitrogen, leading to a less deshielded environment for these protons. This is in agreement with the experimental value of δ 2.66 ppm for the S-CH₃ group in a similar triazole derivative.[2]
¹³C NMR Spectrum
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C3 (155 - 160 ppm): This carbon is directly attached to the highly electronegative fluorine atom, which is expected to cause a significant downfield shift. Furthermore, the direct, one-bond coupling to fluorine (¹JCF) is predicted to be large, in the range of 240-260 Hz, which is a characteristic feature of C-F bonds.
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C5 (150 - 155 ppm): This carbon, attached to the methylthio group and a nitrogen atom, is also expected to be in the downfield region typical for triazole ring carbons.[3] A smaller, two-bond coupling to the fluorine atom (²JCF) of approximately 15-25 Hz is also anticipated.
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N-CH₃ (35 - 40 ppm): The chemical shift for the N-methyl carbon is consistent with values observed for other N-methylated heterocyclic systems. For example, the N-CH₃ carbon in 1-methyl-3-(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indazole resonates at δ 35.80 ppm.[2]
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S-CH₃ (15 - 20 ppm): The methyl carbon of the methylthio group is predicted to be the most upfield signal, which is typical for such groups. The experimental value for a similar compound was found to be at δ 17.03 ppm.[2]
Methodologies
Computational Prediction of NMR Spectra
The predicted NMR data presented in this guide were derived using a theoretical approach due to the absence of experimental data. The following workflow outlines the methodology.
Figure 1: Workflow for the computational prediction of NMR spectra.
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3D Molecular Structure Construction: A 3D model of 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole was built using standard bond lengths and angles.
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Geometry Optimization: The initial structure was optimized to its lowest energy conformation using Density Functional Theory (DFT) calculations, for example, with the B3LYP functional and a suitable basis set like 6-311++G(d,p).[1]
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GIAO-DFT Calculation: The magnetic shielding tensors for each nucleus were calculated using the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory.[4]
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Referencing: The calculated isotropic shielding values (σ) were converted to chemical shifts (δ) by referencing them to the calculated shielding of a reference standard, typically tetramethylsilane (TMS), using the equation: δ = σ(TMS) - σ(sample).
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Prediction of Chemical Shifts and Coupling Constants: The final predicted chemical shifts and C-F coupling constants were obtained from the calculations.
Recommended Experimental Protocol for NMR Data Acquisition
For the future experimental validation of the predicted data, the following protocol is recommended.
Figure 2: Recommended workflow for experimental NMR data acquisition.
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
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Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
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Transfer the solution to a 5 mm NMR tube.
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Data Acquisition:
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Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.
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Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
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Acquire standard ¹H and proton-decoupled ¹³C NMR spectra.
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Data Processing:
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Apply Fourier transformation, phase correction, and baseline correction to the raw data.
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Calibrate the chemical shift axis using the residual solvent peak as an internal reference.
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Integrate the ¹H NMR signals and analyze the multiplicities.
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Comparative Analysis with Structurally Related Compounds
To lend further credence to the predicted spectral data, a comparison with the experimentally determined NMR data of structurally analogous compounds is crucial.
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1-Methyl-3-(5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indazole: As previously mentioned, the experimental ¹H NMR data for this compound shows signals for N-CH₃ at δ 3.79 ppm and S-CH₃ at δ 2.66 ppm. The corresponding ¹³C signals are at δ 35.80 and 17.03 ppm, respectively.[2] These values are in excellent agreement with our predicted ranges for 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole.
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General Trends for Substituted 1,2,4-Triazoles: The carbon atoms of the 1,2,4-triazole ring typically resonate in the range of δ 140-170 ppm, which is consistent with our predictions for C3 and C5.[3] The exact chemical shifts are highly dependent on the nature and position of the substituents. The presence of a highly electronegative fluorine atom at C3 is expected to shift this carbon's resonance significantly downfield, as reflected in our prediction.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 3-Fluoro-1-methyl-5-(methylthio)-1H-1,2,4-triazole. The predicted data, derived from robust computational methods, offers valuable insights into the expected spectroscopic characteristics of this novel compound. The detailed interpretation and comparative analysis with known analogs provide a strong foundation for the future experimental identification and characterization of this molecule. The methodologies outlined herein serve as a practical guide for both the computational prediction and experimental acquisition of NMR data for this and similar heterocyclic systems. This work is anticipated to be a valuable asset for chemists and pharmacologists working on the synthesis and development of new 1,2,4-triazole-based therapeutic agents.
References
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GIAO/DFT studies on 1,2,4-triazole-5-thiones and their propargyl derivatives. PubMed. (2013, December 15). [Link]
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Synthesis and Characterization of Novel 1‐Methyl‐3‐(4‐phenyl‐4H‐1,2,4‐triazol‐3‐yl)‐1H‐indazole Derivative. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. [Link]
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Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE. (2021, June 30). [Link]
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NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]
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NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. [Link]
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Mnova Predict | Accurate Prediction. Bruker. (2015, December 4). [Link]
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Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. (2023, May 18). [Link]
